molecular formula C17H19N3O3S B4556765 ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4556765
M. Wt: 345.4 g/mol
InChI Key: DLASKVMDIRZTQI-UHFFFAOYSA-N
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Description

Ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11471265 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalyzed Reactions

A study demonstrates a four-component Gewald reaction under organocatalyzed aqueous conditions. This process efficiently synthesizes 2-amino-3-carboxamide derivatives of thiophene at room temperature, showcasing the compound's utility in facilitating complex reactions in the presence of water and triethylamine (Abaee & Cheraghi, 2013).

Antimicrobial and Antioxidant Studies

Another application includes the synthesis of lignan conjugates via cyclopropanation, leading to the production of compounds with significant antimicrobial and antioxidant activities. This research underscores the potential of ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives in developing new pharmaceuticals (Raghavendra et al., 2016).

Carbonylation and C-H Bond Activation

Research into ruthenium-catalyzed carbonylation at ortho C-H bonds in aromatic amides, using a pyridin-2-ylmethylamino moiety as a bidentate directing group, highlights the compound's role in novel carbonylation processes. This application is crucial for developing synthetic methodologies involving functional group transformations (Inoue et al., 2009).

Novel Synthesis Approaches

The compound has also been utilized in the synthesis of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, indicating its versatility in creating novel chemical structures. This research showcases the compound's utility in synthesizing complex molecules with unique properties, including interesting behavior in NMR spectra in deuteriochloroform (Abe et al., 2010).

Role in Plant Biology

This compound and its derivatives serve as a focus in studies beyond synthetic applications, including the exploration of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants. This research highlights ACC's underestimated role in plant biology, not only as a precursor to ethylene but also potentially influencing plant growth and stress responses (Van de Poel & Van Der Straeten, 2014).

Properties

IUPAC Name

ethyl 2-(pyridin-3-ylmethylcarbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-23-16(21)14-12-6-3-7-13(12)24-15(14)20-17(22)19-10-11-5-4-8-18-9-11/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLASKVMDIRZTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.